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molecular formula C11H16O3 B016215 1-(3,4-Dimethoxyphenyl)propan-1-ol CAS No. 10548-83-1

1-(3,4-Dimethoxyphenyl)propan-1-ol

Cat. No. B016215
M. Wt: 196.24 g/mol
InChI Key: NMYXSFKGIICIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06812235B2

Procedure details

To a solution of oxalyl chloride(0.67 ml) in dichloromethane (80 ml) was added dropwise a solution of DMSO (1.18 ml) in dichloromethane(5 ml) at −78° C. To the mixture was added a solution of 1-(3,4-dimethoxyphenyl)propanol (1.50 g) in dichloromethane(25 ml) after 15 minutes. The mixture was stirred for an hour at −78° C. and for another hour at −45° C., then triethylamine(3.52 ml) was added. After stirring 20 minutes at 0° C., the mixture was quenched by a saturated aqueous NH4Cl solution, and extracted with dichloromethane. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by a silica gel column chromatography eluting with a mixture of ethyl acetate and n-hexane (1:7 to 1:1) to give 3,4-dimethoxy-hydrocinnamaldehyde (1.05 g, 70.7%).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.52 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=[O:3].CS(C)=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:21](O)[CH2:22][CH3:23])[CH:16]=[CH:17][C:18]=1[O:19][CH3:20].C(N(CC)CC)C>ClCCl>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[CH2:21][CH2:22][CH:23]=[O:3]

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.18 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CC)O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.52 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an hour at −78° C. and for another hour at −45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 20 minutes at 0° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by a saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and n-hexane (1:7 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CCC=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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